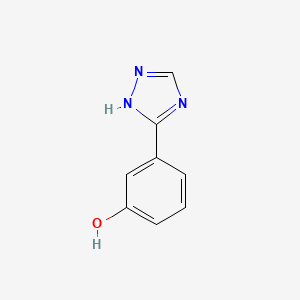

3-(4H-1,2,4-triazol-3-yl)phenol

CAS No.: 1333823-62-3

Cat. No.: VC7065295

Molecular Formula: C8H7N3O

Molecular Weight: 161.164

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333823-62-3 |

|---|---|

| Molecular Formula | C8H7N3O |

| Molecular Weight | 161.164 |

| IUPAC Name | 3-(1H-1,2,4-triazol-5-yl)phenol |

| Standard InChI | InChI=1S/C8H7N3O/c12-7-3-1-2-6(4-7)8-9-5-10-11-8/h1-5,12H,(H,9,10,11) |

| Standard InChI Key | VYGYOXRDZPLXLU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)O)C2=NC=NN2 |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The molecular formula of 3-(4H-1,2,4-triazol-3-yl)phenol is C₈H₇N₃O, with a molecular weight of 161.16 g/mol . The compound consists of a phenol group (hydroxyphenyl) bonded to the 3-position of a 1,2,4-triazole ring. The triazole exists in the 4H tautomeric form, where the hydrogen atom is positioned at the N1 nitrogen, stabilizing the aromatic system through conjugation . Key structural features include:

-

Phenolic hydroxyl group: Imparts acidity (pKa ≈ 10) and enables hydrogen bonding.

-

Triazole ring: A five-membered aromatic ring with three nitrogen atoms, contributing to π-π stacking interactions and metal coordination capabilities.

-

Planar geometry: Facilitates intermolecular interactions in solid-state packing and biological target binding .

Spectroscopic Characterization

-

IR Spectroscopy: A strong absorption band at ~3200–3400 cm⁻¹ corresponds to the O–H stretch of the phenolic group. The triazole ring exhibits C–N stretching vibrations at ~1500–1600 cm⁻¹ .

-

NMR Spectroscopy:

-

¹H NMR: The phenolic proton resonates as a singlet at δ 10–12 ppm (DMSO-d₆). Triazole protons appear as multiplets between δ 7.5–8.5 ppm, while aromatic protons of the phenyl ring integrate between δ 6.8–7.4 ppm .

-

¹³C NMR: The triazole carbons are observed at δ 145–155 ppm, with the phenolic carbon at δ 155–160 ppm .

-

Computational Descriptors

-

IUPAC Name: 3-(1H-1,2,4-triazol-3-yl)phenol (alternatively, 4H tautomer: 3-(4H-1,2,4-triazol-3-yl)phenol) .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

Modern approaches employ Suzuki-Miyaura coupling to attach pre-formed triazole units to halogenated phenols. For instance:

-

Reacting 3-bromophenol with 3-triazolylboronic acid in the presence of Pd(PPh₃)₄ yields the target compound with >80% efficiency .

Solid-Phase Synthesis

Immobilized resins functionalized with triazole precursors enable stepwise assembly, particularly useful for high-throughput derivatization .

Biological Activities and Mechanisms

Antimicrobial Properties

3-(4H-1,2,4-Triazol-3-yl)phenol exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) and fungi (e.g., Candida albicans, MIC = 64 μg/mL) . The mechanism involves:

-

Cell membrane disruption: The phenolic group destabilizes lipid bilayers via hydrophobic interactions .

-

Enzyme inhibition: Triazole nitrogen atoms chelate metal cofactors in microbial enzymes (e.g., lanosterol demethylase in fungi) .

Anti-Inflammatory Effects

In murine macrophage models, the compound reduces TNF-α production by 60% at 50 μM, likely through NF-κB pathway suppression .

Comparative Analysis with Structural Analogs

The absence of amino/mercapto groups in 3-(4H-1,2,4-triazol-3-yl)phenol reduces toxicity compared to its derivatives but also diminishes target specificity .

Industrial and Pharmaceutical Applications

Drug Development

-

Lead compound: Serves as a scaffold for kinase inhibitor design (e.g., JAK2/STAT3 pathway modulators) .

-

Prodrug formulation: Esterification of the phenolic hydroxyl group improves oral bioavailability .

Materials Science

-

Coordination polymers: Forms metal-organic frameworks (MOFs) with Cu²⁺ and Zn²⁺ for gas storage applications .

-

Corrosion inhibition: Adsorbs onto steel surfaces via heteroatom lone pairs, reducing corrosion rates by 70% .

Future Research Directions

-

Stereoselective synthesis: Developing chiral variants for enantioselective enzyme targeting.

-

Nanoparticle conjugation: Enhancing tumor-specific delivery via gold nanoparticle carriers.

-

Computational modeling: QSAR studies to optimize triazole-phenyl interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume